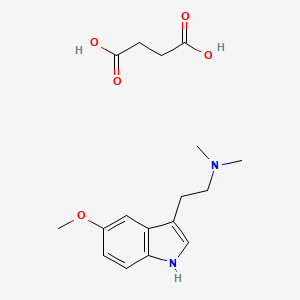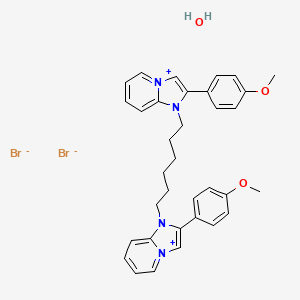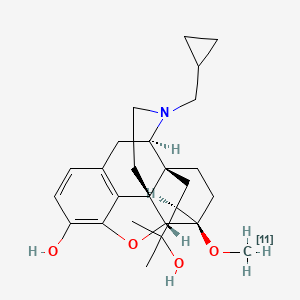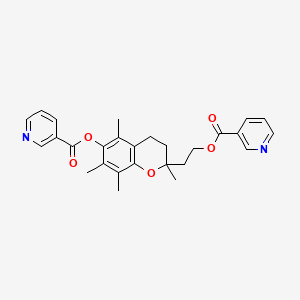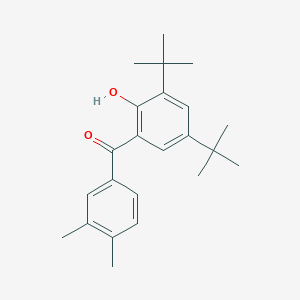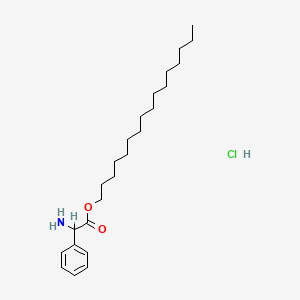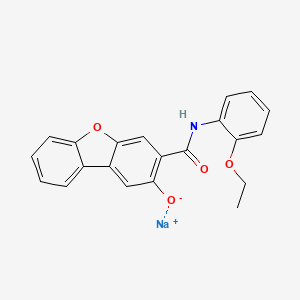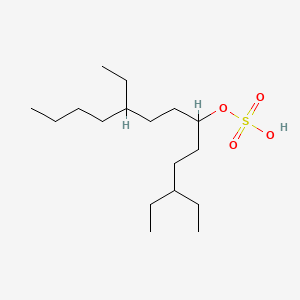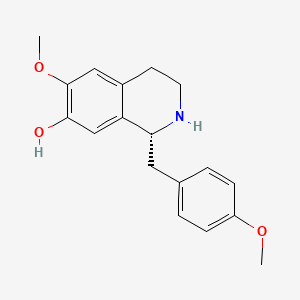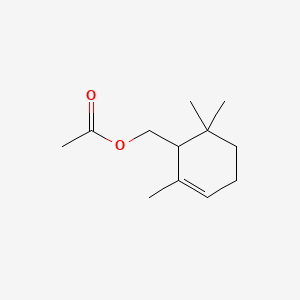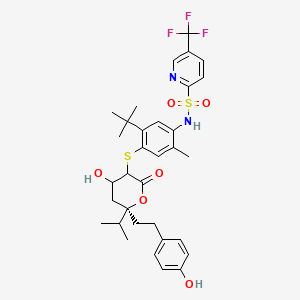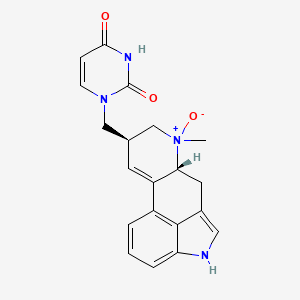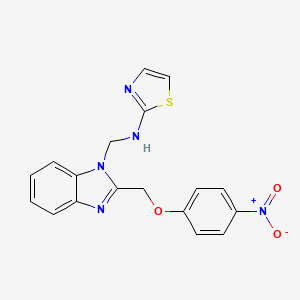
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a p-nitrophenoxy group and a thiazolylamino group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the p-Nitrophenoxy Group: The p-nitrophenoxy group can be introduced through a nucleophilic substitution reaction, where a p-nitrophenol reacts with a suitable leaving group on the benzimidazole core.
Attachment of the Thiazolylamino Group: The thiazolylamino group can be attached via a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable electrophilic site on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially with modifications to the nitrophenoxy or thiazolylamino groups.
Reduction: Reduced derivatives, such as the conversion of nitro groups to amino groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- depends on its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.
類似化合物との比較
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole core structures but different substituents.
Thiazole Derivatives: Compounds containing the thiazole ring with various functional groups.
Nitrophenoxy Compounds: Compounds with the nitrophenoxy group attached to different core structures.
Uniqueness
Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
84138-24-9 |
|---|---|
分子式 |
C18H15N5O3S |
分子量 |
381.4 g/mol |
IUPAC名 |
N-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H15N5O3S/c24-23(25)13-5-7-14(8-6-13)26-11-17-21-15-3-1-2-4-16(15)22(17)12-20-18-19-9-10-27-18/h1-10H,11-12H2,(H,19,20) |
InChIキー |
WZFPJMASKORCHA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=C(C=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


